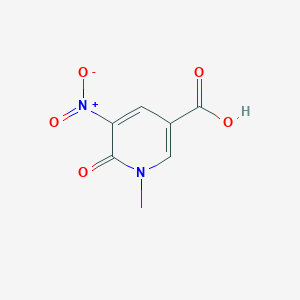

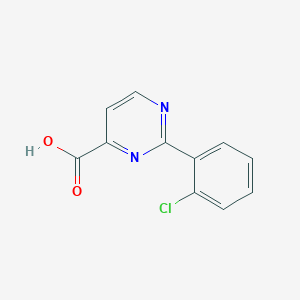

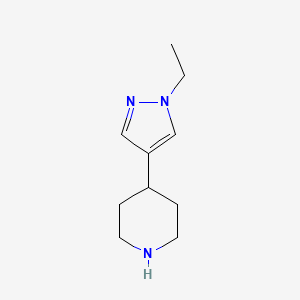

![molecular formula C10H13Cl2N3 B1452240 [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 951342-91-9](/img/structure/B1452240.png)

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Therapeutic Potential

- Field : Pharmacology

- Application : Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. Its derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use. For example, some imidazole derivatives are used as drugs and are administered orally or intravenously .

- Results : There are several commercially available drugs that contain an imidazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Anticancer Therapy

- Field : Oncology

- Application : Imidazole derivatives have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in governing the cell cycle .

- Methods : A novel series of compounds were designed using fragment-based drug design (FBDD) efforts and synthesized. These compounds were then evaluated against four human cancer cell lines such as prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) using the MTT method .

- Results : The results demonstrated significant anticancer activity for several compounds, with five compounds exhibiting superior potency compared to the established anticancer drug etoposide. Notably, compound 30a emerged as the most promising compound, displaying potent cytotoxicity .

Antimicrobial Activity

- Field : Microbiology

- Application : Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains .

- Methods : The antimicrobial activity is usually evaluated using methods such as the broth dilution method .

- Results : Some imidazole derivatives have shown significant antimicrobial activity against strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Anti-HIV Activity

- Field : Virology

- Application : Some imidazole derivatives have shown potential anti-HIV activities .

- Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .

- Results : While the results vary, some imidazole derivatives have shown promising results in inhibiting the replication of the HIV virus .

Anti-Inflammatory Activity

- Field : Pharmacology

- Application : Some imidazole derivatives have shown potential anti-inflammatory activities .

- Methods : The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .

- Results : While the results vary, some imidazole derivatives have shown promising results in reducing inflammation .

Antioxidant Activity

- Field : Biochemistry

- Application : Imidazole derivatives have been studied for their potential antioxidant activities .

- Methods : The antioxidant activity is usually evaluated using methods such as the DPPH radical scavenging assay .

- Results : Some imidazole derivatives have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(5-phenyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNHRXOKZSPFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

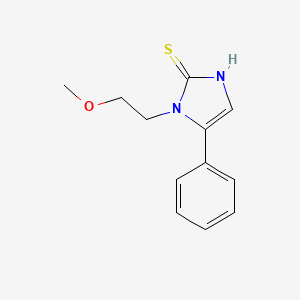

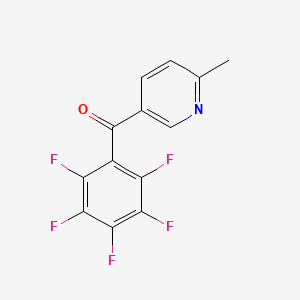

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)

![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)